Field: Biotechnology and Biochemistry
Summary of Application: This compound is used as a chiral precursor for the important anticoagulant Edoxaban.
Methods of Application: The E. A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained.
Results: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.
Field: Organic Synthesis, Pharmaceuticals, and Polymer Science
Summary of Application: Butyl cyclohex-3-ene-1-carboxylate is widely used in scientific research.
Butyl cyclohex-3-ene-1-carboxylate is an organic compound characterized by the molecular formula C11H18O2. It features a cyclohexene ring with a butyl ester functional group, making it part of the larger family of carboxylates. The compound exhibits a stable structure under normal conditions and is not known for high reactivity, which allows it to be utilized in various chemical applications and syntheses .
The molecular structure of butyl cyclohex-3-ene-1-carboxylate includes:
This configuration contributes to its unique chemical properties and reactivity.
Butyl cyclohex-3-ene-1-carboxylate is typically synthesized through the reaction between cyclohexene and butanol. This process involves the formation of an ester bond while releasing water as a byproduct. The reaction conditions can be optimized to enhance yield and purity .
textCyclohexene + Butanol → Butyl cyclohex-3-ene-1-carboxylate + H2O
Butyl cyclohex-3-ene-1-carboxylate finds applications primarily in organic synthesis. It serves as a building block for more complex molecules and is utilized in the development of various chemical products, including:
Furthermore, its structural characteristics make it useful in studies involving chemical transformations and rearrangements .
Several compounds share structural similarities with butyl cyclohex-3-ene-1-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-cyclohexene-1-carboxylate | Cyclohexene ring with a methyl ester | Known for hydrolysis by bacterial carboxylesterases |
Butyl cyclohex-1-ene-1-carboxylate | Cyclohexene ring with a butyl ester | Different double bond position affects reactivity |
Ethyl cyclopentene carboxylate | Cyclopentene ring with an ethyl ester | Smaller ring structure alters physical properties |
These compounds illustrate the diversity within the family of cyclic carboxylic esters while highlighting the unique position of butyl cyclohex-3-ene-1-carboxylate due to its specific functional groups and molecular structure .